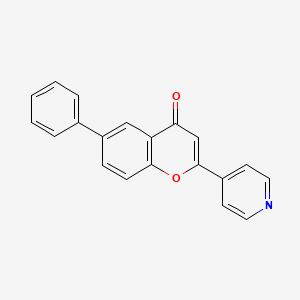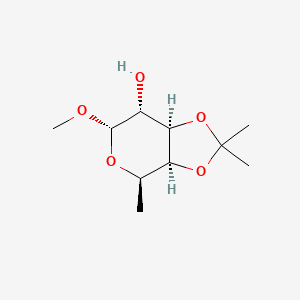
Methyl 6-deoxy-3,4-O-isopropylidene-a-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside is a valuable compound widely used in the biomedical industry. With its unique structure, it serves as a building block for the synthesis of various pharmaceutical drugs. This versatile compound finds applications in the development of therapeutic agents for combating diseases such as cancer, diabetes, and inflammation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside typically involves the protection of hydroxyl groups in galactopyranoside followed by methylation and isopropylidene formation. The reaction conditions often include the use of acid catalysts and protective groups to ensure selective reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like RuO4, which selectively oxidizes hydroxyl groups without affecting the glycosidic linkage.
Reduction: Reduction reactions can be performed using hydride donors to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions, such as the displacement of sulfonyl groups with nucleophiles like sodium azide, are common.
Common Reagents and Conditions
Oxidation: Ruthenium tetroxide (RuO4) in the presence of protective groups.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered hydroxyl groups.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Azido derivatives and other substituted products.
科学研究应用
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside is extensively used in scientific research due to its role as a precursor in the synthesis of pharmaceutical drugs. It is employed in the development of therapeutic agents for diseases such as cancer, diabetes, and inflammation. Additionally, it is used in the study of glycosylation processes and carbohydrate chemistry.
作用机制
The mechanism of action of Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown potential as antifungal and antiviral agents by inhibiting enzymes like sterol 14α-demethylase and SARS-CoV-2 main protease . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Methyl 6-deoxy-2,3-O-isopropylidene-α-D-mannopyranoside: Similar in structure but differs in the position of the isopropylidene group.
Methyl 4,6-dideoxy-2,3-O-isopropylidene-β-D-erythro-hex-4-enopyranoside: Another derivative with different functional groups and reactivity.
Uniqueness
Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside stands out due to its specific structural features that make it a valuable intermediate in pharmaceutical synthesis. Its ability to undergo selective reactions and form stable derivatives enhances its utility in drug development and biomedical research.
属性
分子式 |
C10H18O5 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
(3aS,4R,6S,7R,7aR)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5-,6-,7+,8-,9+/m1/s1 |
InChI 键 |
UONDNTMXANWPHZ-ZEBDFXRSSA-N |
手性 SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]([C@H](O1)OC)O)OC(O2)(C)C |
规范 SMILES |
CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride](/img/structure/B15062109.png)
![(R)-3-(tert-Butyldimethylsiloxy)-4-[3-(trifluoromethyl)phenoxy]-1-butyne](/img/structure/B15062113.png)


![Ethyl 5-[(Diphenylmethylene)amino]-2-pyrimidinecarboxylate](/img/structure/B15062126.png)
![[(3S,4R,5S)-3,4,5-triacetyloxy-2-hydroxyoxan-2-yl]methyl acetate](/img/structure/B15062132.png)
![2-Oxetanone, 3-hexyl-4-[(2R)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-, (3S,4S)-](/img/structure/B15062139.png)
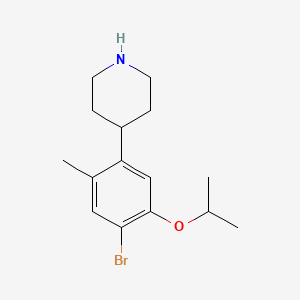
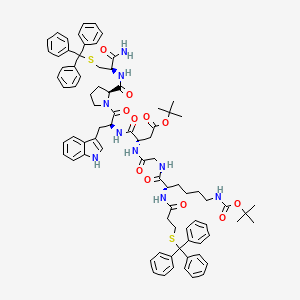
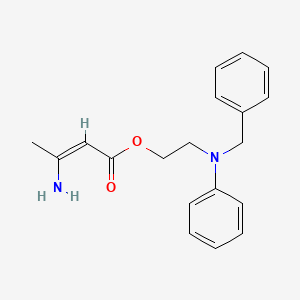
![tert-butyl (3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-2(3H)-carboxylate](/img/structure/B15062162.png)
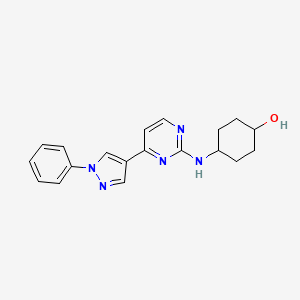
![(4aS,6R,7R,7aS)-2,2-dimethyl-6-(trityloxymethyl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B15062183.png)
